4-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid
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Overview
Description
4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a 3,4-dimethoxyphenylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid typically involves the acylation of 3,4-dimethoxyphenylacetic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)benzoic acid: Similar structure but lacks the 3,4-dimethoxyphenyl group.
4-Aminobenzoic acid: Similar structure but lacks the acetamido and 3,4-dimethoxyphenyl groups.
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the benzoic acid moiety.
Uniqueness
4-[2-(3,4-dimethoxyphenyl)acetamido]benzoic acid is unique due to the presence of both the benzoic acid and 3,4-dimethoxyphenylacetamido groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17NO5 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-14-8-3-11(9-15(14)23-2)10-16(19)18-13-6-4-12(5-7-13)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
JQNQYXGOABBFCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
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